REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][C:5]1([OH:15])[CH2:10][CH2:9][CH2:8][N:7](C(OC)=O)[CH2:6]1)[CH3:2]>O>[CH2:1]([NH:3][CH2:4][C:5]1([OH:15])[CH2:10][CH2:9][CH2:8][NH:7][CH2:6]1)[CH3:2]
|
Name
|
methyl 3-ethylaminomethyl-3-hydroxypiperidine-1-carboxylate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC1(CN(CCC1)C(=O)OC)O
|
Name
|
Ba(OH)2
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product is filtered off from BaCO3 with suction
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
the dioxane solution is concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
|
Smiles
|
C(C)NCC1(CNCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |